Benzenediazonium, 2-carboxy-, chloride
CAS No.: 4661-46-5
Cat. No.: VC19740274
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4661-46-5 |
|---|---|
| Molecular Formula | C7H5ClN2O2 |
| Molecular Weight | 184.58 g/mol |
| IUPAC Name | 2-carboxybenzenediazonium;chloride |
| Standard InChI | InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H |
| Standard InChI Key | YUBVOYPQDQDAOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)[N+]#N.[Cl-] |
Introduction
Structural and Crystallographic Analysis
Molecular Geometry and Bonding
The crystal structure of 2-carboxybenzenediazonium chloride monohydrate reveals a planar benzene ring with the diazonium and carboxyl groups occupying adjacent positions. X-ray diffraction data indicate a bond length of for the bond in the diazonium group, shorter than typical single bonds, suggesting partial double-bond character due to resonance stabilization . The carboxyl group forms intramolecular hydrogen bonds with the diazonium nitrogen (), stabilizing the ionic structure .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 184.580 g/mol |
| Bond | |
| Bond | |
| Crystal System | Monoclinic |
Electronic Structure and Polarization
The diazonium group exhibits significant polarization, with a positive charge localized on the terminal nitrogen. This contrasts with traditional Lewis structures, which depict delocalized charges. Computational models propose a "carbenium-like" electronic configuration, where the diazonium group acts as an electron-deficient center, enhancing electrophilic reactivity . The carboxyl group further polarizes the aromatic ring, directing substituents to meta and para positions during reactions .
Synthesis and Stability
Preparation from o-Aminobenzoic Acid
2-Carboxybenzenediazonium chloride is synthesized via diazotization of o-aminobenzoic acid under acidic conditions (, ):
The reaction proceeds through the formation of a nitrosonium ion (), which reacts with the amine group to generate the diazonium intermediate . Due to its thermal instability, the compound is typically used in situ rather than isolated .
Stability Considerations
The compound decomposes explosively above , releasing nitrogen gas and toxic fumes (, ) . Stabilization strategies include forming double salts with zinc chloride or trifluoroborate, which enhance shelf life for industrial applications .
Reactivity and Synthetic Applications
Cycloaddition Reactions
2-Carboxybenzenediazonium chloride reacts with carbonyl compounds (e.g., ketones, aldehydes) to form 1,3-benzodioxan-4-ones via a [3+3] cycloaddition mechanism . The carboxyl group facilitates ring closure by acting as a nucleophile, as demonstrated in the synthesis of fluorophores and heterocyclic scaffolds :
Table 2: Representative Reactions
| Reagent | Product | Yield (%) |
|---|---|---|
| Acetophenone | 2-Phenyl-1,3-benzodioxan-4-one | 62 |
| Benzaldehyde | 2-Benzyl-1,3-benzodioxan-4-one | 58 |
Azo Coupling and Dye Chemistry
The diazonium group undergoes coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. For example, reaction with N,N-dimethylaniline yields p-N,N-dimethylaminoazobenzene, a yellow dye used in textiles5 . The carboxyl group improves water solubility, enabling applications in direct dyes for cellulose fibers5.
Industrial and Materials Science Applications
Dye Intermediate
The compound serves as a precursor to Direct Blue 218, a copper phthalocyanine dye with high lightfastness. Its carboxyl group enhances adhesion to polar substrates, making it suitable for inkjet printing and textile dyeing5 .
Fluorophore Synthesis
In Diels-Alder reactions with diacenaphthothiophenes, 2-carboxybenzenediazonium chloride forms rigid dibenzobarrelene structures, which exhibit strong fluorescence () . These fluorophores are utilized in organic light-emitting diodes (OLEDs) and bioimaging probes .
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